molecular formula C18H18N4O2 B7348161 N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide

Cat. No. B7348161
M. Wt: 322.4 g/mol
InChI Key: BXYOCGZECVDWLP-RHSMWYFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is a chemical compound that has been the subject of scientific research due to its potential use in the development of new drugs. This compound has been found to have promising properties that could be useful in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide is not fully understood. However, it is thought to work by inhibiting certain enzymes that are involved in the growth and replication of cancer cells and viruses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and replication of cancer cells and viruses, as well as induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide in lab experiments is its potential use in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.

Future Directions

There are several future directions for research on N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide. One direction is to further study its mechanism of action, which could provide insight into its potential use in the treatment of various diseases. Another direction is to investigate its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research could be done to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide involves several steps. The starting materials are pyridine-3-carboxylic acid and 2-hydroxymethyl-4-pyridinylmethanol. These are then reacted with several reagents to produce the final product.

Scientific Research Applications

N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide has been studied for its potential use in the development of new drugs. It has been found to have activity against certain types of cancer, as well as potential use in the treatment of viral infections.

properties

IUPAC Name

N-[(2R,4R)-2-pyridin-3-yloxan-4-yl]-1H-pyrrolo[3,2-c]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(16-8-13-11-20-6-3-15(13)22-16)21-14-4-7-24-17(9-14)12-2-1-5-19-10-12/h1-3,5-6,8,10-11,14,17,22H,4,7,9H2,(H,21,23)/t14-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYOCGZECVDWLP-RHSMWYFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CC1NC(=O)C2=CC3=C(N2)C=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H](C[C@@H]1NC(=O)C2=CC3=C(N2)C=CN=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.